molecular formula C9H10F3NO3 B12442293 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Katalognummer: B12442293
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: FXHFFOIYZFOCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of tert-butyl-substituted precursors with trifluoromethylating agents under controlled conditions. One common method involves the use of electrophilic trifluoromethylation reagents in the presence of a suitable catalyst, such as triflic acid or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, boron trifluoride etherate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential interactions with biological targets .

Eigenschaften

Molekularformel

C9H10F3NO3

Molekulargewicht

237.18 g/mol

IUPAC-Name

2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15)

InChI-Schlüssel

FXHFFOIYZFOCRP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.